![molecular formula C8H13N3S B2396948 [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea CAS No. 861316-71-4](/img/structure/B2396948.png)
[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea
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Overview
Description
“[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea”, also known as MCTU, is a sulfur-containing compound. It is a derivative of thiourea, an organosulfur compound with the formula SC(NH2)2 . Thiourea occurs in two tautomeric forms, of which the thione form predominates in aqueous solutions .
Synthesis Analysis
The synthesis of thiourea derivatives has been explored in various studies . For instance, one study synthesized new N-acyl thiourea derivatives through the condensation of acid chloride with ammonium thiocyanate in anhydrous acetone, followed by the reaction of the resulting isothiocyanate with a heterocyclic amine .Molecular Structure Analysis
Thiourea is a planar molecule with an average C-N distance of 1.33 Å and a C=S bond distance of 1.71 Å . The molecular formula of “[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea” is C8H13N3S, and it has a molecular weight of 183.27.Chemical Reactions Analysis
Thiourea derivatives have been used in various chemical reactions. For instance, they have been used in the asymmetric Mannich reaction of β-keto active methylene compounds with imines . They have also been used in the synthesis of several drug molecules .Physical And Chemical Properties Analysis
Thiourea is a white solid with a density of 1.405 g/mL and a melting point of 182 °C . It is soluble in water . The properties of “[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea” specifically are not mentioned in the sources.Scientific Research Applications
- [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea derivatives have been explored for their biological activity. These compounds exhibit multifunctional properties, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal effects .
- The nitrogen-rich content and high chemical stability of triazines and tetrazines make them excellent candidates for heterogeneous catalysis. These compounds have been investigated for their catalytic activity in various reactions .
- [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea derivatives can serve as photocatalysts. Their ability to absorb light and generate reactive species makes them useful in photochemical reactions .
- The amazing heteroatom effect (HAE) of triazines and tetrazines contributes to their use in separation and storage applications .
- [(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea derivatives have been studied for energy-related applications .
Biological Activity and Medicinal Applications
Heterogeneous Catalysis
Photocatalysis
Separation and Storage
Energy-Related Functions
Chemical Biology Investigations
Mechanism of Action
Target of Action
Thiourea derivatives have been known to exhibit a wide range of biological activities, including anticancer activity . They have been shown to have significant selectivity towards different cancer cell lines .
Mode of Action
It has been suggested that thiourea derivatives can induce apoptosis in cancer cells . For instance, one study showed that a thiourea derivative induced the activation of caspase-12 and CHOP, which triggered apoptotic signaling via the ROS-dependent endoplasmic reticulum pathway and arrested the cell cycle at the S phase .
Biochemical Pathways
Based on the known effects of thiourea derivatives, it can be inferred that they may affect pathways related to apoptosis and cell cycle regulation .
Result of Action
Based on the known effects of thiourea derivatives, it can be inferred that they may induce apoptosis in cancer cells and arrest the cell cycle .
Safety and Hazards
Thiourea has been labeled with hazard statements H302, H351, H361, and H411, indicating that it is harmful if swallowed, may cause cancer, may damage fertility or the unborn child, and is toxic to aquatic life with long-lasting effects . The safety data for “[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea” specifically is not available in the sources.
properties
IUPAC Name |
[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-6-3-2-4-7(5-6)10-11-8(9)12/h5H,2-4H2,1H3,(H3,9,11,12)/b10-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFRPMZEKVIQMF-YFHOEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC(=S)N)CCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\NC(=S)N)/CCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea |
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